molecular formula C5H5Cl2N3 B3204366 2,6-Dichloro-3-hydrazinylpyridine CAS No. 1035173-57-9

2,6-Dichloro-3-hydrazinylpyridine

Cat. No. B3204366
CAS RN: 1035173-57-9
M. Wt: 178.02 g/mol
InChI Key: BDZXCWRIICWSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-hydrazinylpyridine is a chemical compound with the molecular formula C5H5Cl2N3 . It has a molecular weight of 178.02 .


Synthesis Analysis

The synthesis of 2,6-Dichloro-3-hydrazinylpyridine and its derivatives has been reported in several studies . For instance, one study described a novel and practical protocol for the synthesis of 4-amino-2,6-dichloropyridine with 2,6-dichloropyridine as the starting material . Another study reported the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to obtain 3-nitropyridine .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-hydrazinylpyridine consists of a pyridine ring substituted with two chlorine atoms and a hydrazine group .


Chemical Reactions Analysis

Chemical reactions involving 2,6-Dichloro-3-hydrazinylpyridine have been studied. For example, one study reported chemoselective Suzuki–Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine . The optimized reaction conditions allowed for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dichloro-3-nitropyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation .

Future Directions

The future directions for the study of 2,6-Dichloro-3-hydrazinylpyridine and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, one review highlighted the broad utility of DDQ as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

properties

IUPAC Name

(2,6-dichloropyridin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-4-2-1-3(10-8)5(7)9-4/h1-2,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZXCWRIICWSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1NN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-hydrazinylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-hydrazinylpyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-3-hydrazinylpyridine
Reactant of Route 3
2,6-Dichloro-3-hydrazinylpyridine
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-3-hydrazinylpyridine
Reactant of Route 5
2,6-Dichloro-3-hydrazinylpyridine
Reactant of Route 6
2,6-Dichloro-3-hydrazinylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.